molecular formula C23H14O4 B13129861 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione CAS No. 60714-44-5

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione

Cat. No.: B13129861
CAS No.: 60714-44-5
M. Wt: 354.4 g/mol
InChI Key: BAUFEYWEWWORDM-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 1,8-dihydroxy-3-methyl-9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthracene derivative used in similar applications.

    1,8-Dihydroxyanthraquinone: Known for its use in dye synthesis and biological activities.

    2-Methyl-4,5-dihydroxy-3-phenylethinyl-anthrachinon: Another derivative with similar structural features.

Uniqueness

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Biological Activity

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione (commonly referred to as DHEA) is an organic compound belonging to the anthraquinone family. Its molecular formula is C23H18O4, and it has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article explores the biological activity of DHEA, supported by data tables, case studies, and detailed research findings.

DHEA possesses a complex structure characterized by two hydroxyl groups and a phenylethynyl substituent. These functional groups contribute significantly to its chemical reactivity and biological activities.

PropertyValue
Molecular FormulaC23H18O4
Molecular Weight358.387 g/mol
LogP3.581
PSA (Polar Surface Area)74.6 Ų

DHEA's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant , scavenging free radicals and protecting cells from oxidative damage.

Anticancer Properties

Research indicates that DHEA exhibits significant anticancer properties. A study demonstrated that DHEA could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, DHEA has been shown to affect the signaling pathways associated with tumor growth and metastasis.

Case Study:
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with DHEA resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

Antioxidant Activity

DHEA's antioxidant properties have been extensively studied. It has been shown to reduce oxidative stress markers in various biological systems. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Research Findings:
In a recent study, DHEA demonstrated a significant reduction in lipid peroxidation levels in rat liver tissues subjected to oxidative stress. This finding underscores its potential application in preventing oxidative damage-related diseases.

Antimicrobial Activity

DHEA also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of DHEA

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Synthesis Methods

The synthesis of DHEA typically involves the Sonogashira coupling reaction , where 1,8-dihydroxy-3-methyl-9,10-anthraquinone is coupled with phenylacetylene in the presence of a palladium catalyst under an inert atmosphere . This method allows for the efficient production of DHEA with high yields.

Properties

CAS No.

60714-44-5

Molecular Formula

C23H14O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-2-(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C23H14O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,1H3

InChI Key

BAUFEYWEWWORDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C#CC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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